1-(4-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a chromeno-pyrrole core with various substituents, making it an interesting subject for chemical and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylacetic acid derivative, the synthesis may involve:
Formation of the chromeno core: This can be achieved through a cyclization reaction involving an aldehyde and a phenol derivative under acidic or basic conditions.
Introduction of the pyrrole ring: The chromeno intermediate can be further reacted with an appropriate amine and a carbonyl compound to form the pyrrole ring.
Substitution reactions: The final steps involve introducing the fluorine, methyl, and propyl groups through substitution reactions using reagents like fluorinating agents, methylating agents, and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties, such as anti-inflammatory or anticancer activities, can be explored through in vitro and in vivo studies.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound itself.
This compound analogs: Compounds with similar structures but different substituents, such as different halogens or alkyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its chromeno-pyrrole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H20FNO3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-6,8-dimethyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H20FNO3/c1-4-9-24-19(14-5-7-15(23)8-6-14)18-20(25)17-13(3)10-12(2)11-16(17)27-21(18)22(24)26/h5-8,10-11,19H,4,9H2,1-3H3 |
InChI Key |
JNHYQFQQCZVEAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=CC(=CC(=C3C2=O)C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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